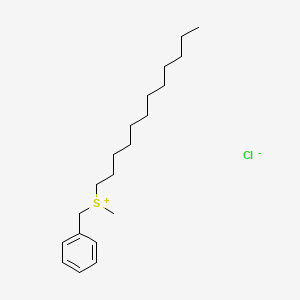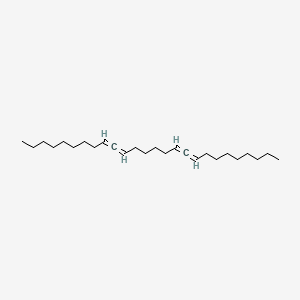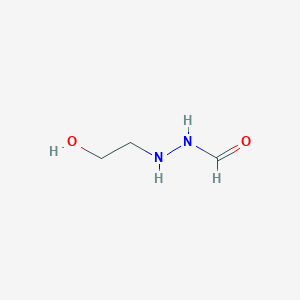![molecular formula C13H25NOS B14617670 1-[(3-Isocyanatopropyl)sulfanyl]nonane CAS No. 60853-05-6](/img/structure/B14617670.png)
1-[(3-Isocyanatopropyl)sulfanyl]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Isocyanatopropyl)sulfanyl]nonane is an organic compound with the molecular formula C13H25NOS. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a propyl chain, which is further connected to a nonane backbone via a sulfanyl (thioether) linkage. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(3-Isocyanatopropyl)sulfanyl]nonane can be synthesized through a multi-step process involving the following key steps:
Preparation of 3-mercaptopropylamine: This intermediate can be synthesized by reacting 3-chloropropylamine with sodium hydrosulfide.
Formation of 1-[(3-aminopropyl)sulfanyl]nonane: The 3-mercaptopropylamine is then reacted with 1-bromononane under basic conditions to form the desired thioether linkage.
Isocyanate Formation: Finally, the amine group in 1-[(3-aminopropyl)sulfanyl]nonane is converted to an isocyanate group using phosgene or a phosgene substitute like triphosgene.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Isocyanatopropyl)sulfanyl]nonane undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines or alcohols under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
1-[(3-Isocyanatopropyl)sulfanyl]nonane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of polymers and materials with specific properties.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mecanismo De Acción
The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]nonane primarily involves its isocyanate group, which can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and modification of biomolecules. The sulfanyl group also contributes to its reactivity, particularly in oxidation and reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-[(3-Isocyanatopropyl)sulfanyl]octane: Similar structure but with an octane backbone.
1-[(3-Isocyanatopropyl)sulfanyl]decane: Similar structure but with a decane backbone.
1-[(3-Isocyanatopropyl)sulfanyl]dodecane: Similar structure but with a dodecane backbone.
Uniqueness
1-[(3-Isocyanatopropyl)sulfanyl]nonane is unique due to its specific chain length and the presence of both an isocyanate and a sulfanyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
60853-05-6 |
|---|---|
Fórmula molecular |
C13H25NOS |
Peso molecular |
243.41 g/mol |
Nombre IUPAC |
1-(3-isocyanatopropylsulfanyl)nonane |
InChI |
InChI=1S/C13H25NOS/c1-2-3-4-5-6-7-8-11-16-12-9-10-14-13-15/h2-12H2,1H3 |
Clave InChI |
AKSAZHCVZIYCSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCSCCCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


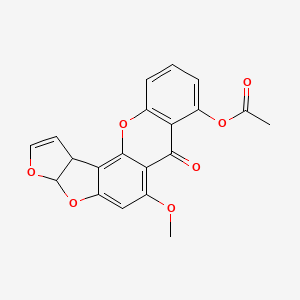
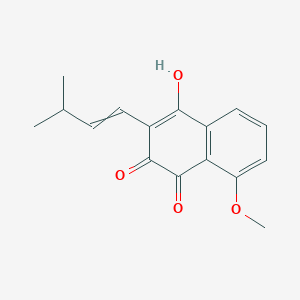
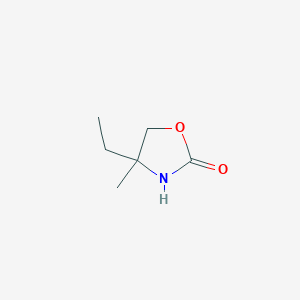
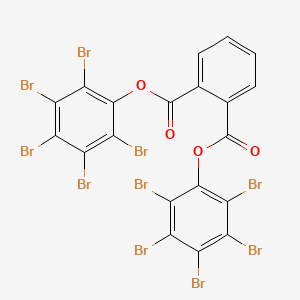

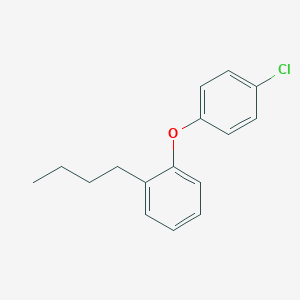
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)
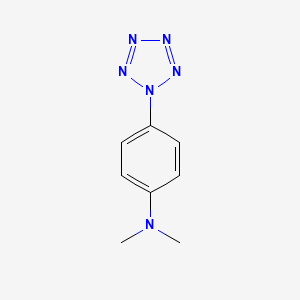

![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
